Cas no 886767-65-3 (1-Boc-2-(3-Bromophenyl)piperazine)

1-Boc-2-(3-Bromophenyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-Boc-2-(3-Bromophenyl)piperazine
- tert-Butyl 2-(3-bromophenyl)piperazine-1-carboxylate
- 1-Piperazinecarboxylicacid, 2-(3-bromophenyl)-, 1,1-dimethylethyl ester
- 2-(3-Bromophenyl)piperazine-1-carboxylic acid tert-butyl ester
- 1-N-Boc-2-(3-bromophenyl)piperazine
- AB42757
- W9164
- ST24031724
- MFCD07782036
- EN300-269662
- 1260611-40-2
- AKOS015836420
- FT-0753294
- (S)-2-(3-BROMO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- AB46373
- 1-Piperazinecarboxylicacid,2-(3-bromophenyl)-,1,1-dimethylethyl ester
- DTXSID40661730
- AB46374
- GS-4486
- 886767-65-3
- A861562
- 1260595-73-0
- tert-butyl2-(3-bromophenyl)piperazine-1-carboxylate
- (R)-2-(3-BROMO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- DB-001774
-
- MDL: MFCD07782036
- Inchi: 1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-7-17-10-13(18)11-5-4-6-12(16)9-11/h4-6,9,13,17H,7-8,10H2,1-3H3
- InChI Key: AQZSCLDFLZZVQI-UHFFFAOYSA-N
- SMILES: BrC1=C([H])C([H])=C([H])C(=C1[H])C1([H])C([H])([H])N([H])C([H])([H])C([H])([H])N1C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
Computed Properties
- Exact Mass: 340.07900
- Monoisotopic Mass: 340.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 343
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6
- XLogP3: 2.7
Experimental Properties
- Density: 1.306
- Boiling Point: 414.2°C at 760 mmHg
- Flash Point: 204.3°C
- Refractive Index: 1.543
- PSA: 41.57000
- LogP: 3.59720
1-Boc-2-(3-Bromophenyl)piperazine Security Information
- Hazard Statement: H302-H315-H319-H332-H335
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
1-Boc-2-(3-Bromophenyl)piperazine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Boc-2-(3-Bromophenyl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T58440-250mg |
tert-Butyl 2-(3-bromophenyl)piperazine-1-carboxylate |
886767-65-3 | 95% | 250mg |
¥148.0 | 2023-09-06 | |
eNovation Chemicals LLC | D544291-1g |
1-Boc-2-(3-BroMophenyl)piperazine |
886767-65-3 | 97% | 1g |
$670 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SK213-50mg |
1-Boc-2-(3-Bromophenyl)piperazine |
886767-65-3 | 95+% | 50mg |
284.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SK213-100mg |
1-Boc-2-(3-Bromophenyl)piperazine |
886767-65-3 | 95+% | 100mg |
515CNY | 2021-05-08 | |
Chemenu | CM124359-1g |
tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate |
886767-65-3 | 95% | 1g |
$239 | 2021-08-05 | |
eNovation Chemicals LLC | Y0981075-5g |
tert-Butyl 2-(3-bromophenyl)piperazine-1-carboxylate |
886767-65-3 | 95% | 5g |
$1180 | 2024-08-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T58440-1g |
tert-Butyl 2-(3-bromophenyl)piperazine-1-carboxylate |
886767-65-3 | 95% | 1g |
¥399.0 | 2023-09-06 | |
Fluorochem | 078287-1g |
1-Boc-2-(3-Bromophenyl)piperazine |
886767-65-3 | 95% | 1g |
£212.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SK213-1g |
1-Boc-2-(3-Bromophenyl)piperazine |
886767-65-3 | 95+% | 1g |
2851CNY | 2021-05-08 | |
Fluorochem | 078287-5g |
1-Boc-2-(3-Bromophenyl)piperazine |
886767-65-3 | 95% | 5g |
£843.00 | 2022-03-01 |
1-Boc-2-(3-Bromophenyl)piperazine Related Literature
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
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Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
Additional information on 1-Boc-2-(3-Bromophenyl)piperazine
Comprehensive Overview of 1-Boc-2-(3-Bromophenyl)piperazine (CAS No. 886767-65-3): Properties, Applications, and Industry Insights
1-Boc-2-(3-Bromophenyl)piperazine (CAS No. 886767-65-3) is a high-value piperazine derivative widely utilized in pharmaceutical and organic synthesis. This compound features a Boc (tert-butoxycarbonyl) protective group and a 3-bromophenyl moiety, making it a versatile intermediate for drug discovery and fine chemical production. Its molecular structure (C15H21BrN2O2) ensures stability during reactions, while the bromine substituent offers unique reactivity for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.
Recent trends highlight growing demand for piperazine-based building blocks in developing CNS (Central Nervous System) therapeutics, including antidepressants and antipsychotics. Researchers frequently search for "Boc-protected piperazine applications" or "3-bromophenyl piperazine synthesis," reflecting its relevance in modern medicinal chemistry. The compound’s CAS No. 886767-65-3 is often cross-referenced in patents targeting GPCR (G-protein-coupled receptor) modulators, underscoring its industrial significance.
From a synthetic perspective, 1-Boc-2-(3-Bromophenyl)piperazine serves as a precursor for N-alkylation or deprotection reactions, enabling the creation of diverse pharmacophores. Its crystalline solid form (typically white to off-white) ensures easy handling, while solubility in organic solvents like DCM or THF facilitates lab-scale and industrial workflows. Analytical data (e.g., 1H NMR, HPLC) confirm high purity (>97%), meeting stringent requirements for GMP-compliant production.
Environmental and regulatory considerations are increasingly shaping discussions around bromoaromatic compounds. While 886767-65-3 is not classified as hazardous under current guidelines, proper storage (2–8°C, inert atmosphere) is recommended to maintain stability. Queries like "green chemistry alternatives for bromophenyl intermediates" or "Boc-group removal optimization" indicate evolving user priorities toward sustainable synthesis.
Market analyses reveal expanding applications of 1-Boc-2-(3-Bromophenyl)piperazine in peptide mimetics and kinase inhibitor development. Its role in fragment-based drug design (FBDD) is particularly notable, with the 3-bromophenyl group enabling precise protein-ligand interactions. Suppliers often highlight "custom piperazine derivatives" or "CAS 886767-65-3 bulk availability" to address procurement needs for preclinical studies.
Future research directions may explore continuous flow chemistry adaptations for this compound, reducing waste and improving yield. As AI-driven molecular modeling advances, 886767-65-3 could gain traction in virtual screening libraries targeting neurological disorders—a topic frequently searched alongside "piperazine SAR studies" (Structure-Activity Relationship).
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